molecular formula C10H16O3 B14762135 1,8-Dihydroxy-p-menth-3-en-2-one

1,8-Dihydroxy-p-menth-3-en-2-one

Cat. No.: B14762135
M. Wt: 184.23 g/mol
InChI Key: QGCSRXXUIPOZJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dihydroxy-p-menth-3-en-2-one can be synthesized by reacting citral with resorcinol . The reaction typically requires the presence of a solvent and a catalyst to proceed efficiently. The specific reaction conditions, such as temperature and pressure, may vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high efficiency and cost-effectiveness. The product is then purified through various techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-p-menth-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,8-Dihydroxy-p-menth-3-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-p-menth-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Menthol: A compound with a similar minty fragrance, commonly used in flavoring and medicinal products.

    Thymol: Another hydroxylated monoterpene with antimicrobial properties.

    Carvacrol: A compound with a similar structure and biological activities, used in food preservation and medicine.

Uniqueness

1,8-Dihydroxy-p-menth-3-en-2-one is unique due to its specific combination of hydroxyl groups and its ability to participate in a wide range of chemical reactions. Its strong mint fragrance and versatility in various applications make it distinct from other similar compounds .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

6-hydroxy-3-(2-hydroxypropan-2-yl)-6-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h6,12-13H,4-5H2,1-3H3

InChI Key

QGCSRXXUIPOZJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1=O)C(C)(C)O)O

Origin of Product

United States

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